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Compound of Interest

Compound Name:
1,4-

Bis(methoxydimethylsilyl)benzene

Cat. No.: B146960 Get Quote

1,4-Bis(methoxydimethylsilyl)benzene (CAS No. 131182-68-8) is a bifunctional

organosilicon monomer of significant interest in materials science.[1] With a molecular formula

of C₁₂H₂₂O₂Si₂ and a molecular weight of 254.47 g/mol , its structure features a central

benzene ring substituted at the para positions with two methoxydimethylsilyl groups.[1][2] This

symmetrical arrangement is pivotal to its function as a precursor in the synthesis of

silphenylene polymers. These polymers are renowned for their exceptional thermal stability and

robust mechanical properties, making them highly valuable for advanced industrial

applications.[1]

The reactivity of the silicon-methoxy (Si-OMe) bond dominates the chemistry of this molecule,

rendering it susceptible to hydrolysis. This reactivity is both a challenge for analytical

characterization, requiring carefully controlled conditions, and the basis for its utility in

polymerization via hydrolytic condensation pathways.[1] A thorough understanding of its

spectral characteristics is therefore not merely an academic exercise but a critical necessity for

quality control, reaction monitoring, and ensuring the high purity required for producing high-

performance materials. This guide provides a detailed examination of the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this important

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Definitive Tool for Structural Elucidation
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NMR spectroscopy stands as the most powerful technique for the unambiguous structural

confirmation of 1,4-bis(methoxydimethylsilyl)benzene. The key to successful analysis is

acknowledging the compound's hydrolytic instability; samples must be prepared in scrupulously

dry NMR solvents (e.g., CDCl₃ or C₆D₆) to prevent degradation, which would otherwise

manifest as spurious peaks and complicate interpretation.[1]

¹H NMR Spectroscopy
The high degree of symmetry in 1,4-bis(methoxydimethylsilyl)benzene leads to a remarkably

simple ¹H NMR spectrum. Three distinct signals are expected, corresponding to the three

unique proton environments.

Experimental Protocol:

Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform

(CDCl₃), ensuring the solvent is of high purity and dryness.

Transfer the solution to a standard 5 mm NMR tube.

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).

Data Interpretation and Predicted Spectrum:

Signal Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic Protons (Ar-

H)
~7.5 - 7.6 Singlet 4H

Methoxy Protons (O-

CH₃)
~3.4 - 3.5 Singlet 6H

Silicon-Methyl Protons

(Si-CH₃)
~0.2 - 0.3 Singlet 12H
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The aromatic protons appear as a singlet due to the magnetic equivalence enforced by the

para-substitution pattern. The electron-withdrawing nature of the silyl groups shifts these

protons downfield relative to unsubstituted benzene (δ 7.3 ppm).[3] The silicon-methyl and

methoxy protons also appear as sharp singlets, with the high electropositivity of silicon causing

a significant upfield shift for its attached methyl groups.

¹³C NMR Spectroscopy
Complementing the proton data, the ¹³C NMR spectrum confirms the carbon framework, which

is also simplified by the molecule's symmetry.

Experimental Protocol:

Use the same sample prepared for ¹H NMR analysis.

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.

Reference the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).

Data Interpretation and Predicted Spectrum:

Signal Assignment Predicted Chemical Shift (δ, ppm)

Aromatic Quaternary Carbon (C-Si) ~138 - 140

Aromatic Protonated Carbon (Ar-CH) ~133 - 134

Methoxy Carbon (O-CH₃) ~50 - 51

Silicon-Methyl Carbon (Si-CH₃) ~ -2 to 0

The aromatic region is expected to show two distinct signals: one for the two equivalent ipso-

carbons directly attached to the silicon atoms and one for the four equivalent protonated

carbons.[3]

Chemical Structure Diagram
Caption: Structure of 1,4-Bis(methoxydimethylsilyl)benzene.
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Infrared (IR) Spectroscopy: Probing Molecular
Vibrations
IR spectroscopy is an essential and rapid technique for confirming the presence of key

functional groups within the molecule. The spectrum provides a characteristic fingerprint based

on the vibrational frequencies of its covalent bonds.

Experimental Protocol:

Place a single drop of the neat liquid sample between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation and Characteristic Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3050 - 3010 Aromatic C-H Stretch Medium-Weak

~2960 - 2850
Aliphatic C-H Stretch (from -

CH₃ groups)
Medium-Strong

~1590 - 1600 Aromatic C=C Ring Stretch Medium

~1490 - 1500 Aromatic C=C Ring Stretch Medium

~1250 - 1260 Si-CH₃ Symmetric Bending Strong

~1080 - 1100 Si-O-C Asymmetric Stretch Strong

~800 - 840
C-H Out-of-Plane Bending

(para-substitution)
Strong

~750 - 800 Si-C Stretch Medium-Strong

The most diagnostic peaks in the IR spectrum are the strong Si-CH₃ bending vibration around

1250 cm⁻¹ and the very strong Si-O-C stretching band near 1100 cm⁻¹.[4] The strong
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absorption in the 800-840 cm⁻¹ region is highly indicative of the 1,4- (or para-) substitution

pattern on the benzene ring.[4]

Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis
Mass spectrometry provides crucial information about the molecule's mass and its structural

integrity through analysis of its fragmentation patterns. Gas Chromatography-Mass

Spectrometry (GC-MS) is an ideal technique for this compound, offering both separation from

volatile impurities and structural information.[1]

Experimental Protocol:

Inject a dilute solution of the sample in a volatile organic solvent (e.g., hexane or ethyl

acetate) into a GC-MS system.

Utilize a standard nonpolar capillary column (e.g., DB-5ms) for separation.

Employ Electron Ionization (EI) at a standard energy of 70 eV.

Data Interpretation:

Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of

254, corresponding to the molecular weight of the compound.[2]

Key Fragmentation Pathways: The fragmentation is dictated by the weakest bonds and the

stability of the resulting fragments. The primary cleavages are expected at the silicon

centers.

Predicted Major Fragments:
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m/z Fragment Formula Description

254 [C₁₂H₂₂O₂Si₂]⁺• Molecular Ion (M⁺•)

239 [C₁₁H₁₉O₂Si₂]⁺
Loss of a methyl radical (•CH₃)

from a Si center (M-15)

223 [C₁₁H₁₉OSi₂]⁺

Loss of a methoxy radical

(•OCH₃) from a Si center (M-

31)

193 [C₁₀H₁₃OSi₂]⁺

Loss of •OCH₃ and

subsequent loss of two •CH₃

radicals

179 [C₉H₁₅OSi]⁺

Cleavage of one Si-Aryl bond

with charge retention on the

silyl-benzene fragment

135 [C₇H₁₁OSi]⁺
Fragment containing one

methoxydimethylsilyl group

Fragmentation Pathway Diagram:

[C₁₂H₂₂O₂Si₂]⁺•
m/z = 254

(Molecular Ion)

[C₁₁H₁₉O₂Si₂]⁺
m/z = 239

- •CH₃

[C₁₁H₁₉OSi₂]⁺
m/z = 223

- •OCH₃

[C₉H₁₅OSi]⁺
m/z = 179

- C₂H₄ (?)
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Click to download full resolution via product page

Caption: Simplified MS fragmentation of 1,4-Bis(methoxydimethylsilyl)benzene.

Conclusion: A Multi-faceted Approach to
Characterization
The comprehensive spectral analysis of 1,4-bis(methoxydimethylsilyl)benzene relies on the

synergistic application of NMR, IR, and Mass Spectrometry. NMR provides the definitive map of

the proton and carbon skeleton, confirming the high symmetry of the molecule. IR spectroscopy

offers a rapid and reliable method to verify the presence of key functional groups, particularly

the Si-O-C and Si-CH₃ moieties. Finally, Mass Spectrometry confirms the molecular weight and

provides insight into the compound's stability and fragmentation behavior under energetic

conditions. Together, these techniques provide a robust and self-validating system for the

structural elucidation and purity assessment essential for the application of this monomer in

advanced materials synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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